molecular formula C19H17F3N4O2S B2820804 1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2034619-84-4

1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2820804
CAS RN: 2034619-84-4
M. Wt: 422.43
InChI Key: BXXZIBQKQVVPKT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, a biphenyl group, a sulfonyl group, a pyrrolidin group, and a 1,2,3-triazole ring. These groups could potentially confer a variety of chemical and physical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Enzyme Inhibition and Mechanistic Insights

1,2,3-triazoles, a related class of compounds, have been investigated for their potential as enzyme inhibitors. For instance, disubstituted 1,2,3-triazoles were evaluated as caspase-3 inhibitors, showing competitive inhibition mechanisms and potent inhibitory activities, which are crucial for understanding enzyme functions and designing therapeutic agents (Jiang & Hansen, 2011).

Organic Synthesis and Catalysis

The synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes was facilitated by 1-sulfonyl-1,2,3-triazoles. This process involves a nickel(0) catalyst and showcases the use of 1,2,3-triazoles in facilitating complex organic syntheses (Miura et al., 2013). Furthermore, N-sulfonyl-1,2,3-triazoles demonstrated their utility in denitrogenative alkyne insertion reactions catalyzed by nickel(0)/phosphine, leading to the formation of substituted pyrroles (Miura et al., 2009).

Molecular Scaffold in Drug Discovery

1,2,3-triazoles serve as a versatile scaffold in medicinal chemistry. Their utility ranges from the development of compounds with potential antifungal activity (Szafrański et al., 2017) to the synthesis of novel heterocycles with significant antimicrobial activity, demonstrating the chemical diversity and biological relevance of this class of compounds (El-Sayed, 2006).

Antimicrobial Properties

The antimicrobial properties of 1,2,3-triazole derivatives have been explored, with several compounds showing pronounced activity against various microbial strains. This highlights the potential of 1,2,3-triazole derivatives in addressing the need for new antimicrobial agents (Padmavathi et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

1-[1-[4-[3-(trifluoromethyl)phenyl]phenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c20-19(21,22)16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(27,28)25-10-8-17(13-25)26-11-9-23-24-26/h1-7,9,11-12,17H,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXZIBQKQVVPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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